Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate
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Description
Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate is a compound that has been studied in various contexts due to its potential applications in pharmaceutical synthesis and organic chemistry. The compound is related to a family of organic molecules that contain a benzo[b]thiophene moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. This structural motif is of interest due to its presence in various biologically active compounds.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate, a compound similar to the one , was successfully performed using a Ru-SunPhos catalytic system, resulting in a high enantiomeric excess (ee) of the hydrogenated product . This method showcases the potential for synthesizing optically active derivatives of ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate, which could be valuable in the synthesis of enantiomerically pure pharmaceuticals.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized in various studies. For example, the crystal structure of ethyl 2-amino-4-phenyl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate, a compound with a similar benzo[b]thiophene moiety, was determined, revealing specific dihedral angles between the phenyl and ester groups and the benzothienopyran ring system . This information is crucial for understanding the three-dimensional conformation of such molecules and their potential interactions in biological systems or during chemical reactions.
Chemical Reactions Analysis
The benzo[b]thiophene moiety present in ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate is known to undergo various chemical reactions. For instance, oxidative photochemical cyclization has been used to transform related compounds into benzo[a]carbazoles, a process that involves the formation of a new ring system . Such reactions are significant for the diversification of the chemical space around the benzo[b]thiophene core and could be applied to the synthesis of complex organic molecules with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate and its derivatives are essential for their application in drug development and other fields. A study on a similar molecule, ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, included the establishment of a quantitative bioanalytical method using liquid chromatography-mass spectrometry (LC-MS) and provided insights into its physicochemical characteristics and stability . Such analyses are crucial for understanding the behavior of these compounds in biological systems and their suitability for pharmaceutical development.
Scientific Research Applications
Asymmetric Hydrogenation in Synthesis : Ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate, a close derivative, is used in the asymmetric hydrogenation for the synthesis of cognitive enhancers like T-588, showcasing its potential in pharmaceutical synthesis (Li et al., 2011).
Photochromic Properties : Derivatives of benzo[b]thiophen possess thermally irreversible and fatigue-resistant photochromic properties. This makes them valuable in applications requiring stable, reversible color changes upon light exposure (Uchida et al., 1990).
Tautomeric Behavior and Reactions : Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, another derivative, demonstrates interesting tautomeric behavior and chemical reactivity, forming various compounds upon decomposition and treatment with different reagents (Carrington et al., 1972).
Electrophilic Aromatic Reactivity : Studies on electrophilic aromatic reactivities of benzo[b]thiophen derivatives provide insights into their chemical behavior, which is crucial for developing new synthetic routes in organic chemistry (Amin & Taylor, 1978).
Oxidative Annulation in Organic Synthesis : Ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, similar to Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate, are used in oxidative annulation to produce polyheterocyclic compounds. This highlights their utility in synthesizing complex organic structures (Zhang et al., 2017).
Crystal Structure and Molecular Interactions : The study of crystal structures and molecular interactions of these compounds provides valuable data for understanding their physical properties, which is essential for materials science applications (Kumar et al., 2020).
Heterocyclic Synthesis : These compounds are used in synthesizing diverse heterocyclic structures, an important aspect of medicinal chemistry and drug development (Mohareb et al., 2004).
Photocyclization for Organic Synthesis : Ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoate derivatives, related to Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate, undergo photocyclization, which is significant for synthesizing complex organic molecules (Li et al., 2015).
properties
IUPAC Name |
ethyl 3-(1-benzothiophen-2-yl)-3-oxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBGJAYSPIUVCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=CC=CC=C2S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611440 |
Source
|
Record name | Ethyl 3-(1-benzothiophen-2-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate | |
CAS RN |
55473-29-5 |
Source
|
Record name | Ethyl 3-(1-benzothiophen-2-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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